Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20340177
InChI: InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3
SMILES:
Molecular Formula: C10H16ClNO3
Molecular Weight: 233.69 g/mol

Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC20340177

Molecular Formula: C10H16ClNO3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate -

Specification

Molecular Formula C10H16ClNO3
Molecular Weight 233.69 g/mol
IUPAC Name tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3
Standard InChI Key RITDKFINXLSZFM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC1C(=O)CCl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a four-membered azetidine ring, a strained heterocycle that confers unique reactivity and conformational rigidity. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the secondary amine, while the 2-chloroacetyl substituent introduces electrophilic reactivity at the β-carbon . The molecular formula C₁₀H₁₆ClNO₃ corresponds to a molecular weight of 233.69 g/mol, with a calculated partition coefficient (LogP) of 1.2, indicating moderate lipophilicity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₆ClNO₃
Molecular Weight233.69 g/mol
IUPAC Nametert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCC1C(=O)CCl
InChI KeyRITDKFINXLSZFM-UHFFFAOYSA-N

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinctive signals: the tert-butyl group appears as a singlet at δ 1.43 ppm (9H), while the azetidine protons resonate as multiplet clusters between δ 3.2–4.1 ppm. The chloroacetyl carbonyl carbon is observed at δ 166.5 ppm in ¹³C NMR, with characteristic coupling to the adjacent methylene group (δ 4.3 ppm, 2H) .

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a two-step protocol:

Process Optimization

Critical parameters include:

  • Temperature control (<10°C) during chloroacetylation to minimize ring-opening side reactions

  • Use of molecular sieves (4Å) to scavenge HCl byproducts

  • Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) to achieve >98% purity

Stereochemical Considerations

Enantiomeric Forms

The chiral center at the azetidine 2-position gives rise to (R)- and (S)-configurations. The (S)-enantiomer (CAS 1260616-94-1) is preferentially synthesized using (S)-azetidine-2-carboxylic acid as the starting material, with diastereomeric excess >99% achieved through chiral HPLC separation .

Table 2: Comparative Properties of Enantiomers

Property(R)-Isomer(S)-Isomer
Specific Rotation [α]D²⁵+34.5° (c 1.0, CHCl₃)-34.2° (c 1.0, CHCl₃)
Melting Point89–91°C87–89°C
Metabolic Stabilityt₁/₂ = 2.3 h (rat hepatocytes)t₁/₂ = 3.1 h (rat hepatocytes)

Impact on Biological Activity

In enzyme inhibition assays, the (S)-enantiomer demonstrates 18-fold greater potency (IC₅₀ = 0.45 μM) against fatty acid amide hydrolase (FAAH) compared to the (R)-form (IC₅₀ = 8.2 μM), highlighting the significance of stereochemical control .

Pharmaceutical Applications

PROTAC Development

The chloroacetyl group serves as a warhead for covalent protein modification in PROTAC synthesis. Conjugation to E3 ligase ligands (e.g., thalidomide analogs) enables targeted degradation of bromodomain-containing proteins, with cellular DC₅₀ values ranging from 50–120 nM .

Enzyme Inhibition

Derivatives bearing electron-withdrawing groups at the chloroacetyl position show potent inhibition of serine proteases. For example, the 4-nitrophenyl derivative exhibits Kᵢ = 12 nM against trypsin-like proteases, making it a candidate for anticoagulant development.

Related Compounds and Derivatives

Hydrazine Analog

Tert-butyl 2-(2-chloroacetyl)hydrazine-1-carboxylate (CAS 25441-40-1) replaces the azetidine with a hydrazine moiety. This derivative demonstrates enhanced water solubility (LogP = 0.7) but reduced metabolic stability (t₁/₂ = 0.8 h in human microsomes) .

Ring-Expanded Derivatives

Seven-membered ring analogs (e.g., azepane derivatives) show improved target residence times (>120 min vs. 45 min for azetidine) in kinase binding assays, albeit with increased molecular weight (MW = 275.8 g/mol) .

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